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Compound of Interest

Compound Name: (R)-Styrene oxide

Cat. No.: B130810 Get Quote

(R)-Styrene oxide is a valuable chiral building block for the synthesis of enantiomerically pure

agrochemicals. Its use allows for the introduction of a specific stereocenter, which can

significantly influence the biological activity and selectivity of the final product. This application

note details the use of (R)-styrene oxide in the synthesis of a promising class of fungicides: N-

aryl-2-hydroxy-2-phenylethylsulfonamides.

These compounds have demonstrated significant fungicidal activity against various plant

pathogens, including strains of Botrytis cinerea, a major cause of gray mold disease in a wide

range of crops. The chirality introduced by the (R)-styrene oxide is crucial for the specific

interaction with the biological target, potentially leading to higher efficacy and reduced off-target

effects compared to the racemic mixture.

Synthesis of Chiral N-Aryl-2-hydroxy-2-
phenylethylsulfonamides
The key step in the synthesis of these chiral fungicides is the nucleophilic ring-opening of (R)-
styrene oxide with a desired N-aryl sulfonamide. This reaction proceeds with high

regioselectivity, with the sulfonamide nucleophile attacking the less sterically hindered carbon

of the epoxide ring.

A general synthetic scheme is presented below:
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Caption: Synthetic workflow for chiral N-Aryl-2-hydroxy-2-phenylethylsulfonamides.

Experimental Protocols
Protocol 1: Synthesis of N-(2-Trifluoromethyl-4-chlorophenyl)-2-phenyl-2-

hydroxyethylsulfonamide (based on a proposed enantioselective route)

This protocol describes a potential enantioselective synthesis of a specific fungicidal

compound, adapting methodologies from published syntheses of related racemic compounds.

[1]

Materials:

(R)-Styrene oxide (ee > 99%)

2-Trifluoromethyl-4-chlorophenylsulfonamide

Sodium hydride (NaH) or other suitable base

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

Ethyl acetate

Saturated aqueous ammonium chloride solution

Brine

Anhydrous magnesium sulfate
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Silica gel for column chromatography

Procedure:

To a stirred solution of 2-trifluoromethyl-4-chlorophenylsulfonamide (1.0 eq) in anhydrous

DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise.

Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the

evolution of hydrogen gas ceases.

Cool the mixture back to 0 °C and add a solution of (R)-styrene oxide (1.05 eq) in

anhydrous DMF dropwise.

Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress

by Thin Layer Chromatography (TLC).

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous

ammonium chloride solution at 0 °C.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium

sulfate.

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude

product.

Purify the crude product by silica gel column chromatography using a suitable eluent system

(e.g., hexane/ethyl acetate gradient) to afford the pure N-(2-Trifluoromethyl-4-chlorophenyl)-

(R)-2-hydroxy-2-phenylethylsulfonamide.

Expected Outcome:

The expected product is the enantiomerically enriched sulfonamide. While the cited literature

reports a yield of 87.2% for the racemic synthesis via a different route, the yield for this

enantioselective route would need to be determined experimentally.[1] The enantiomeric
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excess (e.e.) of the product is expected to be high, reflecting the purity of the starting (R)-
styrene oxide.

Quantitative Data Summary
The following tables summarize the fungicidal activity of a series of related N-aryl-2-hydroxy-2-

phenylethylsulfonamides against two strains of Botrytis cinerea. Although the original study

synthesized these as racemic mixtures, the data indicates the potential high efficacy of the

corresponding (R)-enantiomers.

Table 1: In Vitro Fungicidal Activity (EC₅₀ in mg L⁻¹) of N-(2-trifluoromethyl-4-chlorophenyl)-2-

aryl-2-hydroxyethylsulfonamides against Botrytis cinerea[1]

Compound ID
Aryl
Substituent

Yield (%)
EC₅₀ vs. DL-11
(sensitive)

EC₅₀ vs. HLD-
15 (resistant)

IV-1 Phenyl 87.2 2.89 5.12

IV-2 4-Fluorophenyl 85.1 1.98 4.33

IV-3 4-Chlorophenyl 89.3 1.65 3.87

IV-4 4-Bromophenyl 90.2 1.53 3.65

IV-5
3,5-

Difluorophenyl
86.5 0.98 2.11

Table 2: In Vivo Fungicidal Activity of Selected Compounds against Botrytis cinerea[1]

Compound ID Control Efficiency (%) at 500 mg L⁻¹

V-13 74.6

V-14 72.1

Procymidone 65.4

Pyrimethanil 60.8
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Note: Compounds V-13 and V-14 are acyloxy derivatives of the corresponding 2-hydroxy

compounds, which could be synthesized from the products of the reaction with (R)-styrene
oxide.

Mechanism of Action
The precise mechanism of action for this class of sulfonamide fungicides is still under

investigation, but it is believed to be novel.[1] Studies on related sulfonamide fungicides

suggest that they do not inhibit common fungal targets like respiration or sterol biosynthesis.

Instead, they appear to induce significant morphological and cytological changes in the fungal

hyphae.
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Caption: Proposed mechanism of action for sulfonamide fungicides.
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Observations from studies on related compounds include excessive branching, irregular

ramification of hyphae, and the decomposition of the cell wall and vacuole.[2] This suggests a

mode of action that disrupts cell integrity and normal development. The chirality of the

molecule, derived from (R)-styrene oxide, is likely critical for the specific interactions that lead

to these effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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